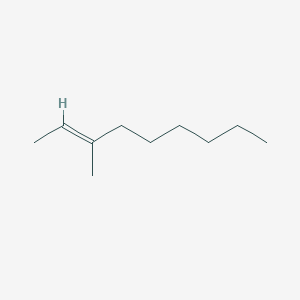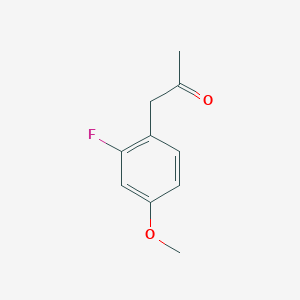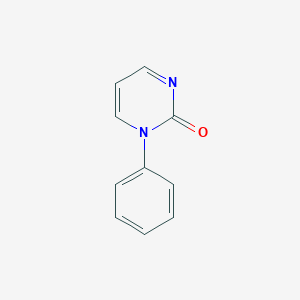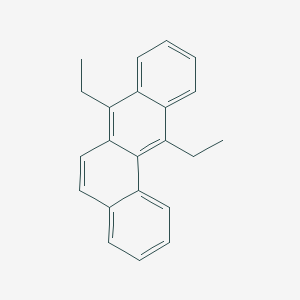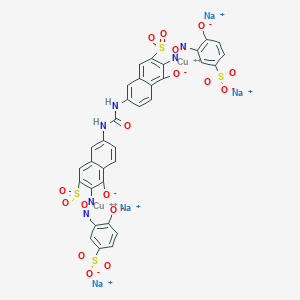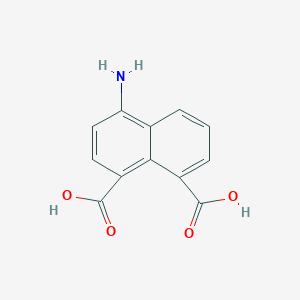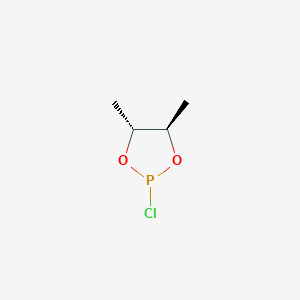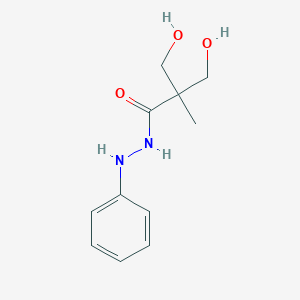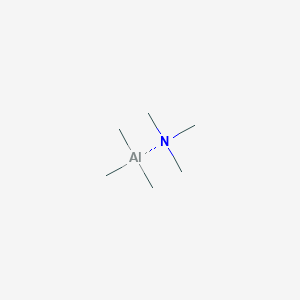
Trimethyl(trimethylamine)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(trimethylamine)aluminium (TMAAl) is an organometallic compound with the chemical formula Al(CH3)3N(CH3)3. It is a colorless liquid that is used in various scientific research applications, particularly in the field of materials science. TMAAl is a highly reactive compound that is useful in the production of thin films and coatings.
Mecanismo De Acción
Trimethyl(trimethylamine)aluminium is a highly reactive compound that reacts readily with a variety of other compounds. It is used in the production of thin films and coatings by reacting with other chemicals to form a thin layer on a substrate. Trimethyl(trimethylamine)aluminium is also used in the production of LEDs and other electronic devices by reacting with other chemicals to form the necessary materials.
Biochemical and Physiological Effects:
Trimethyl(trimethylamine)aluminium is not typically used in biochemical or physiological research, as it is primarily used in materials science applications. However, it is important to note that Trimethyl(trimethylamine)aluminium is a highly reactive compound that can be dangerous if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Trimethyl(trimethylamine)aluminium in lab experiments is its high reactivity, which makes it useful in the production of thin films and coatings. However, Trimethyl(trimethylamine)aluminium is also highly reactive and can be dangerous if not handled properly. It is important to use caution when working with Trimethyl(trimethylamine)aluminium and to follow all appropriate safety protocols.
Direcciones Futuras
There are many potential future directions for research involving Trimethyl(trimethylamine)aluminium. One area of interest is the development of new materials and coatings for use in electronic devices. Another area of interest is the development of new methods for synthesizing Trimethyl(trimethylamine)aluminium and other organometallic compounds. Overall, Trimethyl(trimethylamine)aluminium is a versatile and useful compound that has many potential applications in scientific research.
Métodos De Síntesis
Trimethyl(trimethylamine)aluminium can be synthesized using a variety of methods, including the reaction of trimethylaluminum with trimethylamine in the presence of a catalyst. Another method involves the reaction of aluminum chloride with trimethylamine in the presence of an aluminum alkyl.
Aplicaciones Científicas De Investigación
Trimethyl(trimethylamine)aluminium is widely used in scientific research, particularly in the field of materials science. It is used in the production of thin films and coatings, such as those used in the semiconductor industry. Trimethyl(trimethylamine)aluminium is also used in the production of light-emitting diodes (LEDs) and other electronic devices.
Propiedades
Número CAS |
19553-62-9 |
|---|---|
Nombre del producto |
Trimethyl(trimethylamine)aluminium |
Fórmula molecular |
C6H18AlN |
Peso molecular |
131.2 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;trimethylalumane |
InChI |
InChI=1S/C3H9N.3CH3.Al/c1-4(2)3;;;;/h1-3H3;3*1H3; |
Clave InChI |
PCICBTYEKOQBKD-UHFFFAOYSA-N |
SMILES |
CN(C)C.C[Al](C)C |
SMILES canónico |
CN(C)C.C[Al](C)C |
Otros números CAS |
19553-62-9 |
Sinónimos |
trimethyl(trimethylamine)aluminium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



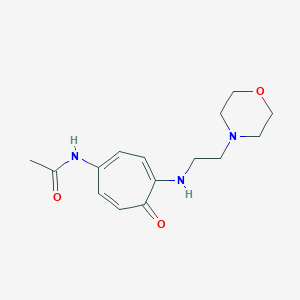
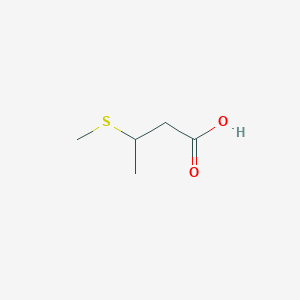
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
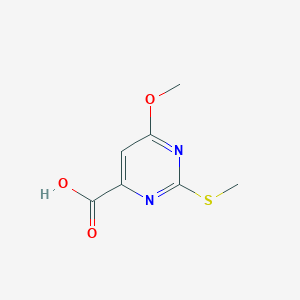
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
